molecular formula C13H11N3O2 B2867805 2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline CAS No. 1272150-49-8

2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline

Cat. No.: B2867805
CAS No.: 1272150-49-8
M. Wt: 241.25
InChI Key: NWICHUODPNECHN-UHFFFAOYSA-N
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Description

2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline is a chemical compound of significant interest in medicinal chemistry and drug discovery. This molecule features a 1,2,4-oxadiazole ring, a privileged scaffold renowned for its metabolic stability and role as a bioisostere for esters and amides, which helps in fine-tuning the physicochemical properties of drug candidates . The structure combines a furan heterocycle and an aniline moiety, offering multiple sites for synthetic modification to explore structure-activity relationships and optimize lead compounds. 1,2,4-Oxadiazole-based scaffolds are investigated for a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and central nervous system effects . Specifically, related furan-2-yl-substituted 1,3,4-oxadiazole analogs have been identified as promising acetylcholinesterase (AChE) inhibitors, which is a validated target for neurodegenerative conditions like Alzheimer's disease . The presence of the aniline group provides a handle for further derivatization, making this compound a versatile building block for constructing more complex molecules, such as Schiff bases, for advanced pharmaceutical development . This product is intended for research applications as a chemical intermediate or a core scaffold in the synthesis of novel compounds for biological screening. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c14-10-5-2-1-4-9(10)8-12-15-13(16-18-12)11-6-3-7-17-11/h1-7H,8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWICHUODPNECHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline typically involves the formation of the oxadiazole ring followed by the introduction of the furan and aniline groups. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the oxadiazole ring. The furan ring can be introduced via a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process. Additionally, the scalability of the Suzuki–Miyaura coupling reaction makes it a viable option for industrial production .

Chemical Reactions Analysis

Types of Reactions

2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The oxadiazole ring can be reduced under suitable conditions.

    Substitution: The aniline moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives .

Scientific Research Applications

2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline involves its interaction with specific molecular targets. The furan and oxadiazole rings can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The aniline moiety may also contribute to the compound’s biological activity by interacting with cellular receptors or enzymes .

Comparison with Similar Compounds

Structural Variations and Electronic Properties

The compound’s analogs differ in substituents on the oxadiazole ring, aromatic systems (furan vs. thiophene), and linker groups. Key examples include:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Structural Features
2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline Furan-2-yl, methylene-aniline C₁₃H₁₂N₃O₂ 242.26 Furan (oxygen heterocycle), flexible methylene linker
2-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline Thiophen-2-yl C₁₂H₉N₃OS 257.31 Thiophene (sulfur heterocycle), direct aniline linkage
4-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline Thiophen-2-yl, methylene-aniline C₁₃H₁₁N₃OS 257.31 Thiophene, methylene linker (para-substitution)
N-allyl-3-fluoro-4-(3’-methyl-1,2,4-oxadiazol-5'-yl)aniline 3’-methyl-oxadiazole, fluoro-aniline, allyl C₁₂H₁₂FN₃O 233.24 Methyl substitution on oxadiazole, fluoro-aniline, allyl group
2-(3-Methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)aniline Methyl-oxadiazole, trifluoromethyl-aniline C₁₀H₈F₃N₃O 243.19 Electron-withdrawing CF₃ group, rigid aniline linkage

Key Observations :

  • Heterocycle Effects : Replacing furan with thiophene (e.g., ) introduces sulfur, enhancing lipophilicity and polarizability, which may improve membrane permeability .
  • Electronic Modifications : Substituents like CF₃ () or fluorine () alter electron density, affecting reactivity and interactions with enzymes or receptors.

Physicochemical and Spectral Properties

  • Solubility : The furan-containing compound may exhibit lower solubility in polar solvents compared to thiophene analogs due to reduced S···O interactions .
  • Spectroscopy :
    • FTIR : The target compound shows C=N (1650–1670 cm⁻¹) and C-O-C (1050–1100 cm⁻¹) stretches, consistent with oxadiazole and furan rings .
    • NMR : Thiophene analogs display downfield shifts for aromatic protons (δ 7.2–8.1 ppm) compared to furan derivatives (δ 6.5–7.5 ppm) due to sulfur’s deshielding effect .

Biological Activity

The compound 2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline is a derivative of the oxadiazole family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C13H11N3O2C_{13}H_{11}N_3O_2. Its structural features include a furan ring and an oxadiazole moiety, which are known to contribute to various biological activities.

PropertyValue
Chemical FormulaC₁₃H₁₁N₃O₂
Molecular Weight241.25 g/mol
IUPAC NameThis compound

Biological Activities

Research indicates that compounds containing oxadiazole structures exhibit a wide range of biological activities including:

  • Anticancer Activity : Oxadiazole derivatives have been reported to possess significant anticancer properties. For instance, a study demonstrated that similar compounds exhibited IC50 values ranging from 10 to 100 µM against various cancer cell lines such as HeLa and CaCo-2 .
  • Antimicrobial Effects : The compound has shown potential antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) values for related oxadiazole derivatives were reported between 4.69 to 156.47 µM against different bacterial strains .
  • Anti-inflammatory Properties : Some studies suggest that oxadiazoles can inhibit pro-inflammatory cytokines and enzymes like cyclooxygenases (COX), contributing to their anti-inflammatory effects .
  • Neuroprotective Effects : Certain derivatives have been explored for their neuroprotective potential in models of neurodegenerative diseases .

The precise mechanism of action for this compound remains under investigation; however, several pathways have been proposed:

  • Inhibition of Enzymatic Activity : Oxadiazole compounds often act as inhibitors of key enzymes involved in cancer progression and inflammation.
  • Interference with Cell Signaling Pathways : These compounds may modulate signaling pathways such as apoptosis and cell proliferation through interactions with specific receptors or proteins.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Anticancer Activity :
    • A compound structurally similar to this compound showed moderate cytotoxicity against a panel of cancer cell lines with an average IC50 value of approximately 92.4 µM .
  • Antimicrobial Study :
    • The antimicrobial efficacy of various oxadiazole derivatives was assessed against Gram-positive and Gram-negative bacteria. The results indicated that some compounds exhibited potent activity with MIC values significantly lower than those of standard antibiotics .

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